molecular formula C7H9N3O2 B2868035 5-Amino-6-methoxypyridine-2-carboxamide CAS No. 1314935-32-4

5-Amino-6-methoxypyridine-2-carboxamide

Cat. No.: B2868035
CAS No.: 1314935-32-4
M. Wt: 167.168
InChI Key: ZYBWZRHUHXKSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-methoxypyridine-2-carboxamide: is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position, a methoxy group at the 6-position, and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methoxypyridine-2-carboxamide typically involves the reduction of 2-methoxy-5-nitropyridine. The process includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger volumes and maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Acyl Chlorides: Used in nucleophilic substitution reactions to form amide derivatives.

    Condensing Agents: Such as dicyclohexylcarbodiimide (DCC) for facilitating condensation reactions.

Major Products:

    Amide Derivatives: Formed through nucleophilic substitution reactions.

    Condensation Products: Resulting from reactions with organic carboxylic acids.

Mechanism of Action

The mechanism of action of 5-Amino-6-methoxypyridine-2-carboxamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in various physiological processes, including pain and inflammation . By inhibiting FAAH, these compounds can modulate the levels of endocannabinoids, thereby exerting their effects.

Comparison with Similar Compounds

Uniqueness: 5-Amino-6-methoxypyridine-2-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

IUPAC Name

5-amino-6-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7-4(8)2-3-5(10-7)6(9)11/h2-3H,8H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBWZRHUHXKSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314935-32-4
Record name 5-amino-6-methoxypyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.